

Performance Evaluation of 4-Methyl Erlotinib: A Comparative Analysis Framework

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Compound of Interest		
Compound Name:	4-Methyl erlotinib	
Cat. No.:	B583993	Get Quote

A comprehensive search for direct comparative studies on the biological performance of **4-Methyl erlotinib** versus erlotinib or other alternatives has yielded limited publicly available data. While **4-Methyl erlotinib** is a known analog of erlotinib and has been utilized as an internal standard in analytical assays, its efficacy and potency as a therapeutic agent have not been extensively documented in peer-reviewed literature. This guide, therefore, provides a detailed framework for such an evaluation, using the well-established data for erlotinib as a benchmark. The experimental protocols and data presentation formats outlined herein can be directly applied to the assessment of **4-Methyl erlotinib**.

Introduction to Erlotinib and its Analogs

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] It functions by competitively binding to the ATP-binding site of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and metastasis.[3] The development of erlotinib analogs, such as **4-Methyl erlotinib**, is aimed at potentially improving efficacy, selectivity, or pharmacokinetic properties. **4-Methyl erlotinib** is an analog of erlotinib characterized by the addition of a methyl group at the fourth position of the phenyl group.[1]

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize the in vitro efficacy of erlotinib against various cancer cell lines. Should data for **4-Methyl erlotinib** become available, it can



be populated in the corresponding column for a side-by-side analysis.

Table 1: In Vitro Cytotoxicity of Erlotinib in Human Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)	Citation
Erlotinib	A549	Non-Small Cell Lung Cancer	~23	[3]
Erlotinib	KYSE410	Esophageal Cancer	5.00 ± 0.46	[1][2]
Erlotinib	KYSE450	Esophageal Cancer	7.60 ± 0.51	[1][2]
Erlotinib	H1650	Non-Small Cell Lung Cancer	14.00 ± 1.19	[1][2]
Erlotinib	HCC827	Non-Small Cell Lung Cancer	11.81 ± 1.02	[1][2]
Erlotinib	HeLa	Cervical Cancer	39.50 ± 3.34	[4]
4-Methyl erlotinib	Data Not Available	Data Not Available	Data Not Available	

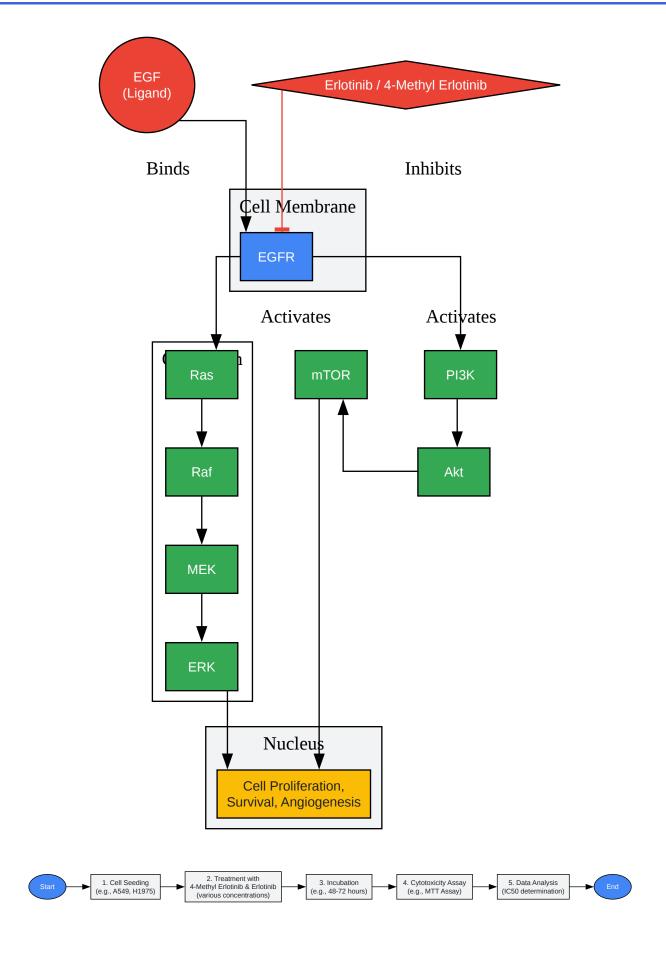
Table 2: EGFR Kinase Inhibitory Activity

Compound	Target	IC50 (nM)	Citation
Erlotinib	EGFR	2	[3]
4-Methyl erlotinib	EGFR	Data Not Available	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by erlotinib and a typical experimental workflow for evaluating the cytotoxicity of a test compound like **4-Methyl erlotinib**.







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